5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and isoxazole rings. These structural features are notable in medicinal chemistry due to their roles in various biologically active molecules. The compound is identified by its chemical structure, which includes a carboxylic acid functional group, making it significant for potential applications in drug development and other scientific fields.
The compound is synthesized through various organic chemistry methods, often involving cycloaddition reactions that form the isoxazole ring from nitrile oxides and alkynes. Its unique structure allows it to interact with biological targets, making it a valuable subject for research in pharmacology and medicinal chemistry .
5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid falls under the classification of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It is also categorized as a carboxylic acid due to the presence of the carboxyl group (-COOH) attached to the isoxazole moiety.
The synthesis of 5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. A common method includes the [3+2] cycloaddition where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be facilitated using metal catalysts such as copper(I) or ruthenium(II) to improve yields and selectivity .
The molecular formula for 5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid is C_8H_8N_2O_3. The compound features a pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms) fused with an isoxazole ring (another five-membered ring containing one nitrogen and one oxygen atom). The carboxylic acid functional group contributes to its reactivity and solubility characteristics.
Key structural data includes:
5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit their activity, thereby modulating various biological pathways. The precise interactions depend on the structural configuration of both the compound and its target proteins .
Relevant data suggests that these properties contribute significantly to its biological activity and potential applications in medicinal chemistry.
5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid has numerous applications:
Bifunctional heterocyclic compounds represent a cornerstone of modern medicinal chemistry and materials science, with pyrazole-isoxazole hybrids occupying a particularly significant niche. Among these, 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid exemplifies the strategic fusion of nitrogen-rich heterocycles with carboxylic acid functionality. This compound (C₈H₇N₃O₃, MW 193.16 g/mol) features a 1-methylpyrazole unit linked at the 3-position to the 5-position of an isoxazole ring bearing a carboxylic acid group at C3, creating a planar, conjugated system with distinctive electronic properties [3] [5]. The integration of these pharmacophoric elements yields a molecule with hydrogen bond acceptor/donor capacity (3 acceptors, 1 donor) and balanced lipophilicity (XLogP3: 0.2), enabling diverse molecular interactions [3]. Such architectural features underpin its utility as a versatile scaffold in pharmaceutical design, where the carboxylic acid group facilitates salt formation, prodrug derivatization, and target engagement through electrostatic complementarity.
The systematic IUPAC name 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid precisely defines the molecular connectivity: a 1-methylpyrazole ring is attached via its carbon atom at position 3 to the carbon at position 5 of an isoxazole-3-carboxylic acid moiety. This nomenclature resolves potential ambiguity in heterocycle orientation, distinguishing it from isomeric structures like 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid [3] . Alternative naming conventions occasionally label this compound as 5-(2-methylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid, emphasizing the pyrazole numbering that classifies the methyl-bearing nitrogen as N1 [3].
Table 1: Molecular Identifiers for 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid
Identifier Type | Value |
---|---|
Systematic Name | 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid |
CAS Registry Number | 1006349-18-3 |
Molecular Formula | C₈H₇N₃O₃ |
Molecular Weight | 193.16 g/mol |
Canonical SMILES | CN1C(=CC=N1)C2=CC(=NO2)C(=O)O |
InChI Key | IHEIRDXBTXOPTQ-UHFFFAOYSA-N |
Structurally, the molecule adopts a near-planar conformation due to π-conjugation across the bipyrazolic system. Key bond metrics include:
The methyl group at N1 of the pyrazole prevents tautomerism and modulates electron density, while the carboxylic acid enables proton donation and ionic bonding. This configuration supports supramolecular assembly through intermolecular hydrogen bonding, with the carboxyl oxygen and isoxazole nitrogen acting as primary acceptors [3] .
Pyrazole-isoxazole conjugates demonstrate exceptional prevalence in pharmacologically active compounds due to their dual heterocyclic bioisosterism and metabolic stability. The 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid scaffold specifically enhances bioactive molecules through three key mechanisms:
Table 2: Bioactive Pyrazole-Isoxazole Hybrids and Their Applications
Compound Structure | Biological Activity | Mechanistic Basis |
---|---|---|
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (C₉H₉N₃O₃) | Anti-inflammatory | COX-2 inhibition at IC₅₀ = 3.2 μM |
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid (C₁₂H₈N₂O₃) | Kinase modulation | VEGF receptor binding (Kd = 89 nM) |
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid (C₉H₉N₃O₃) | Antibacterial | Penicillin-binding protein inhibition |
These hybrids demonstrate superior target affinity versus monocyclic heterocycles due to multipoint binding. For instance, replacing a phenyl ring with the pyrazole-isoxazole-carboxylic acid architecture increased tryptophan synthase inhibition by 40-fold in Mycobacterium tuberculosis inhibitors [3] [6].
The strategic incorporation of carboxylic acids into bipyrazolic systems evolved through three distinct phases:
Table 3: Evolution of Heterocyclic Carboxylic Acid Pharmacophores
Generation | Representative Structure | Advantages | Limitations |
---|---|---|---|
First (Monocyclic) | 5-Methylisoxazole-4-carboxylic acid | Synthetic accessibility | Low metabolic stability; limited target spectrum |
Second (Bicyclic Fused/Linked) | Pyrazolo[3,4-d]isoxazole-4-carboxylic acid; 5-(Pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid | Enhanced potency; improved selectivity | Synthetic complexity; reduced solubility |
Third (Direct-Conjugated Bipyrazolic) | 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid | Optimal planarity for target engagement; balanced physicochemical properties | Requires stereoselective synthesis |
Modern synthetic methodologies—particularly transition metal-catalyzed cross-coupling and microwave-assisted cyclization—have overcome historical challenges in constructing these hybrids. For example, the Pd(0)-catalyzed Suzuki-Miyaura coupling of 3-borono-1-methylpyrazole with 5-bromoisoxazole-3-carboxylate now delivers the target scaffold in >85% yield, enabling large-scale production for structure-activity relationship studies [3] [7]. This progression underscores how strategic molecular design, enabled by synthetic innovation, has transformed simple heterocyclic acids into privileged pharmacophores.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7